molecular formula C14H21N3O B2760369 2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380033-07-6

2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2760369
CAS No.: 2380033-07-6
M. Wt: 247.342
InChI Key: GHHHFQMGDNNMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many biologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrimidine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the pyrimidine moiety can interact with nucleic acids and proteins. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the combination of the piperidine and pyrimidine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[[1-(cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-13(10-17(8-1)9-12-4-5-12)11-18-14-15-6-2-7-16-14/h2,6-7,12-13H,1,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHHFQMGDNNMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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